Methoxy(propyl)amine hydrochloride
Description
Methoxy(propyl)amine hydrochloride is an aliphatic amine derivative featuring a methoxy group (-OCH₃) attached to a propylamine backbone, stabilized as a hydrochloride salt. This compound is typically used in organic synthesis and pharmaceutical research as an intermediate due to its reactive amine moiety and solubility profile .
Properties
Molecular Formula |
C4H12ClNO |
|---|---|
Molecular Weight |
125.60 g/mol |
IUPAC Name |
N-methoxypropan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H11NO.ClH/c1-3-4-5-6-2;/h5H,3-4H2,1-2H3;1H |
InChI Key |
BSZWCGSNPKXSEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNOC.Cl |
Origin of Product |
United States |
Preparation Methods
Catalytic Amination of 3-Methoxypropanol
Reactants : 3-Methoxypropanol, ammonia, hydrogen
Catalyst : Cu-Co/Al₂O₃-diatomite (composition: Cu 0.1–50%, Co 0.5–60%, Ru 0.001–0.1%, Mg 0.001–5.7%, Cr 0.01–15%)
Conditions :
- Pressure : 0.1–5.0 MPa
- Temperature : 50–360°C
- Space velocity : 0.1–3.0 h⁻¹
- Molar ratios : NH₃/alcohol = 1.0–15.0 : 1; H₂/alcohol = 0.1–10.0 : 1
Process :
- 3-Methoxypropanol is preheated with ammonia and hydrogen, vaporized, and fed into a fixed-bed reactor.
- The reaction produces 3-methoxypropylamine, with unreacted ammonia and hydrogen recycled.
- By-products like bis-(3-methoxypropyl)amine are separated via distillation and either sold or recirculated.
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| NH₃/Alcohol Ratio | 4.0–10.0 : 1 | Maximizes amine yield |
| H₂/Alcohol Ratio | 0.5–5.0 : 1 | Reduces catalyst decay |
| Catalyst Load | 0.4–2.0 m³/(h·m³) | Balances efficiency |
Reductive Hydrolysis of Schiff Base Intermediate
Reactants : 3-Methoxy-N-(phenylmethylene)-1-propanamine
Steps :
- Acid Cleavage : React with HCl in cyclohexane at -10–0°C for 14 hours.
- Neutralization : Treat with Na₂CO₃ in dichloromethane at -10–0°C for 12 hours.
Outcomes :
Reaction Scheme :
$$
\text{C₆H₅CH=NCH₂CH₂CH₂OCH₃} \xrightarrow{\text{HCl, cyclohexane}} \text{Intermediate} \xrightarrow{\text{Na₂CO₃}} \text{CH₃OCH₂CH₂CH₂NH₂·HCl}
$$
Acid Hydrolysis of (S)-1-Methoxy-2-Propylamine
Reactants : (S)-1-Methoxy-2-propylamine, HCl (37% aqueous)
Conditions :
- High-pressure route : 135–140°C, 19–30 bar, 1–12 hours (autoclave).
- Atmospheric route : Reflux at 100°C for 30–60 hours.
Process :
- React (S)-1-methoxy-2-propylamine with excess HCl.
- Distill off water to isolate (S)-2-amino-1-propanol hydrochloride.
- Neutralize with inorganic base (e.g., NaOH) to free the amine, followed by solvent extraction.
| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| High-pressure | 135–140 | 4 | >99 | 99.5 |
| Atmospheric reflux | 100 | 48 | >99 | 99.2 |
By-Product Management and Sustainability
- Recycling : Unreacted ammonia, hydrogen, and 3-methoxypropanol are recirculated in Method 1, achieving >95% material efficiency.
- Waste Treatment : Acidic wastewater from Method 3 is neutralized to pH 6–8 before disposal.
Critical Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Catalytic Amination | Scalable, continuous process | High catalyst cost |
| Reductive Hydrolysis | High purity, minimal by-products | Multi-step, solvent-intensive |
| Acid Hydrolysis | Direct HCl salt formation | Long reaction time (atmospheric) |
Chemical Reactions Analysis
Types of Reactions
Methoxy(propyl)amine hydrochloride undergoes various chemical reactions, including:
Condensation Reactions: It condenses with ketones and aldehydes to form imines.
Deprotonation Reactions: It undergoes deprotonation by methyl lithium to form N-lithio derivatives.
Common Reagents and Conditions
Condensation Reactions: Typically involve ketones or aldehydes under mild conditions.
Deprotonation Reactions: Use methyl lithium as a reagent.
Major Products Formed
Scientific Research Applications
Methoxy(propyl)amine hydrochloride has several scientific research applications:
Mechanism of Action
Methoxy(propyl)amine hydrochloride exerts its effects by blocking abasic sites (apurinic/apyrimidinic sites) created by the cleavage of base excision repair glycosylates. This disruption increases the amount of cytotoxic adducts, leading to cell death . It is particularly effective in potentiating the anti-tumor activity of alkylating agents by inhibiting DNA repair mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane-Containing Analogs
Compounds such as 1-(Methoxymethyl)cyclopropylamine hydrochloride () share the methoxy and amine functional groups but incorporate a cyclopropane ring.
Aromatic Substituted Derivatives
Examples include 3-(3,4-Dimethoxyphenyl)propylamine Hydrochloride () and (2E)-3-(4-methoxyphenyl)prop-2-en-1-ylamine hydrochloride ().
- Structural Impact : Aromatic rings enhance π-π stacking interactions, making these compounds suitable for targeting neurotransmitter receptors or enzymes.
- Molecular Weight : 241.76 g/mol () vs. This compound.
- Pharmacological Relevance : Such compounds are investigated for neuroleptic or anticancer activities due to their binding affinity to biological targets .
Complex Functional Group Modifications
Tetrazole-Containing Analog: [3-(1H-Tetrazol-5-yl)propyl]amine Hydrochloride ()
- Functional Group : The tetrazole ring (a potent bioisostere for carboxylic acids) introduces acidity (pKa ~4.9) and hydrogen-bonding capacity.
- Molecular Weight : 163.61 g/mol, significantly lower than this compound.
- Applications : Tetrazoles are common in antihypertensive and antiviral agents .
Sulfonamide Derivative: Tamsulosin Hydrochloride ()
Molecular Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound* | C₄H₁₂ClNO | ~167.6 | Methoxy, primary amine |
| 1-(Methoxymethyl)cyclopropylamine HCl | C₅H₁₂ClNO | 153.65 | Cyclopropane, methoxy |
| [(2E)-3-(4-Methoxyphenyl)propenyl]amine HCl | C₁₃H₁₈ClNO | 241.76 | Aromatic, propenyl |
| [3-(1H-Tetrazol-5-yl)propyl]amine HCl | C₄H₁₀ClN₅ | 163.61 | Tetrazole |
*Estimated based on nomenclature.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing Methoxy(propyl)amine hydrochloride, and how do they ensure structural fidelity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Used to confirm the amine and methoxypropyl groups via chemical shifts (e.g., δ 2.5–3.5 ppm for N–CH₂ protons) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) by separating impurities under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- Melting Point Analysis : Determines consistency with literature values (e.g., 183–184°C for structurally similar salts) .
Q. What are the standard laboratory synthesis protocols for this compound?
- Methodological Answer :
- Step 1 : React 3-methoxypropylamine with methylating agents (e.g., methyl iodide) in a polar aprotic solvent (e.g., DMF) under nitrogen .
- Step 2 : Neutralize the product with HCl to form the hydrochloride salt, followed by recrystallization from methanol/ether .
- Key Conditions : Maintain temperatures <50°C to prevent degradation; use anhydrous solvents to avoid hydrolysis .
Q. How should this compound be stored to maintain stability in research settings?
- Methodological Answer :
- Storage : Store at –20°C in airtight, light-protected containers to prevent hygroscopic degradation .
- Handling : Use inert atmospheres (e.g., gloveboxes) during weighing to minimize moisture absorption .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Parameter Optimization :
- Catalysis : Add KI to accelerate SN2 methyl transfer .
Q. What methodologies elucidate the biological activity and receptor interactions of this compound?
- Methodological Answer :
- Molecular Docking : Predict binding affinities to targets (e.g., serotonin receptors) using software like AutoDock .
- In Vitro Assays : Test inhibition of enzymes (e.g., monoamine oxidases) via fluorometric or spectrophotometric methods .
- Structure-Activity Relationship (SAR) : Modify the methoxy group position and measure changes in IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
